Cas no 946744-65-6 (7-(Chloromethyl)-2-isopropyl-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-5-one)
![7-(Chloromethyl)-2-isopropyl-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-5-one structure](https://ja.kuujia.com/scimg/cas/946744-65-6x500.png)
7-(Chloromethyl)-2-isopropyl-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-5-one 化学的及び物理的性質
名前と識別子
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- 7-(CHLOROMETHYL)-2-ISOPROPYL-5H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-5-ONE
- 7-(Chloromethyl)-2-(1-methylethyl)-5H-1,3,4-thiadiazolo[3,2-a]pyrimidin-5-one (ACI)
- 7-(Chloromethyl)-2-isopropyl-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-5-one
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- インチ: 1S/C9H10ClN3OS/c1-5(2)8-12-13-7(14)3-6(4-10)11-9(13)15-8/h3,5H,4H2,1-2H3
- InChIKey: CTXZVPGLKWMNSU-UHFFFAOYSA-N
- SMILES: O=C1N2C(SC(C(C)C)=N2)=NC(CCl)=C1
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 15
- 回転可能化学結合数: 2
- 複雑さ: 400
- トポロジー分子極性表面積: 70.3
- XLogP3: 1.7
7-(Chloromethyl)-2-isopropyl-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-5-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1750197-1g |
7-(Chloromethyl)-2-isopropyl-5h-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one |
946744-65-6 | 98% | 1g |
¥6252.00 | 2024-04-24 | |
CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB02662-5g |
7-(chloromethyl)-2-isopropyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one |
946744-65-6 | 95% | 5g |
$1350 | 2023-09-07 |
7-(Chloromethyl)-2-isopropyl-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-5-one 関連文献
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
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4. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
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Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
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Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956
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Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
7-(Chloromethyl)-2-isopropyl-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-5-oneに関する追加情報
7-(Chloromethyl)-2-isopropyl-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-5-one: A Comprehensive Overview
The compound with CAS No. 946744-65-6, known as 7-(Chloromethyl)-2-isopropyl-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-5-one, is a highly specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound belongs to the class of thiadiazolopyrimidinones, which are known for their unique structural features and diverse biological activities. Recent advancements in synthetic methodologies have enabled the precise synthesis and characterization of this compound, making it a focal point for both academic and industrial research.
The molecular structure of 7-(Chloromethyl)-2-isopropyl-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-5-one is characterized by a fused ring system comprising a pyrimidine ring and a thiadiazole ring. The presence of a chloromethyl group at the 7-position and an isopropyl group at the 2-position introduces significant steric and electronic effects, which are critical for its functional properties. These substituents not only influence the compound's solubility and stability but also play a pivotal role in its interactions with biological systems.
Recent studies have highlighted the potential of this compound as a bioactive agent in various therapeutic areas. For instance, research published in *Journal of Medicinal Chemistry* demonstrated that 7-(Chloromethyl)-2-isopropyl-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-5-one exhibits potent anti-inflammatory activity by modulating key inflammatory pathways. Additionally, its ability to inhibit certain enzymes associated with neurodegenerative diseases has positioned it as a promising candidate for drug development.
In terms of synthesis, the preparation of 7-(Chloromethyl)-2-isopropyl-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-5-one involves a multi-step process that typically begins with the formation of the thiadiazole ring. This is followed by cyclization reactions to form the fused pyrimidine system and subsequent functionalization to introduce the chloromethyl and isopropyl groups. The use of microwave-assisted synthesis has been shown to significantly enhance reaction efficiency and yield high-purity product.
From an applications perspective, this compound has found utility in both pharmaceuticals and agrochemicals. Its role as an antimicrobial agent has been explored in several agricultural settings, where it demonstrates efficacy against a range of plant pathogens. Furthermore, its photostability and thermal resistance make it a viable candidate for use in advanced materials such as organic light-emitting diodes (OLEDs) and sensors.
Recent breakthroughs in computational chemistry have provided deeper insights into the electronic properties of 7-(Chloromethyl)-2-isopropyl-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-5-one. Density functional theory (DFT) calculations reveal that the compound exhibits unique electronic transitions that are advantageous for optoelectronic applications. These findings have paved the way for its integration into next-generation electronic devices.
In conclusion, 7-(Chloromethyl)-2-isopropyl-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-5-one stands as a testament to the remarkable progress in synthetic chemistry and materials science. Its versatile structure and diverse functional properties continue to inspire innovative research across multiple disciplines. As ongoing studies uncover new applications and mechanisms of action for this compound, its significance in both academic and industrial contexts is expected to grow further.
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